1H-Pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that features a pyrrole ring fused to a pyridine structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. Its unique structure allows for various modifications, making it a versatile scaffold in the synthesis of pharmacologically active compounds.
The compound can be synthesized through various chemical methods, often involving multi-step synthesis techniques that utilize different reagents and conditions. Research has shown that derivatives of this compound can be synthesized with varying substituents, enhancing its biological properties and potential applications.
1H-Pyrrolo[3,4-c]pyridin-3(2H)-one is classified as a pyrrolopyridine derivative. It belongs to a broader category of nitrogen-containing heterocycles, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Several synthetic routes have been developed for the preparation of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one. Notably, a one-pot synthesis method has been reported that simplifies the process by combining multiple reaction steps into a single reaction vessel. This method has been shown to yield high quantities of the desired product efficiently.
The molecular structure of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one includes a pyrrole ring fused to a pyridine ring with a carbonyl group at position 3. The presence of nitrogen atoms in both rings contributes to its basicity and potential interactions with biological targets.
1H-Pyrrolo[3,4-c]pyridin-3(2H)-one can participate in various chemical reactions due to its reactive functional groups:
Research has indicated that the compound can be transformed into other derivatives through reactions involving electrophiles or nucleophiles under specific conditions, enhancing its utility in synthetic organic chemistry .
The mechanism of action for 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one largely depends on its interactions with biological targets. For instance, studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines by inhibiting key proteins involved in cell proliferation and survival pathways.
Molecular docking studies have revealed moderate to strong binding affinities between synthesized compounds and targets such as serine/threonine kinase 1 (AKT1), suggesting potential pathways for therapeutic intervention in cancer treatment .
1H-Pyrrolo[3,4-c]pyridin-3(2H)-one and its derivatives are being explored for various applications in medicinal chemistry:
One-pot synthetic approaches significantly streamline access to the 1H-pyrrolo[3,4-c]pyridine core, minimizing intermediate isolation and improving atom economy. A pivotal method involves the acid-catalyzed condensation of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones with primary amines in ethanol under reflux conditions. This strategy achieves cyclization and functionalization simultaneously, yielding N-substituted derivatives with high efficiency. For example, combining 4-methoxy-6-methylpyrrolopyridinedione with 2-(4-methoxyphenyl)ethan-1-amine in acidic ethanol (acetic acid, 3 equiv) at reflux for 4 hours delivers the target compound in 60% yield [2]. Alternative routes employ lactamization of linear precursors, where tetrahydrofuran solutions of aminodicarbonyl compounds undergo intramolecular amidation catalyzed by Lewis acids, forming the bicyclic core in a single operational step [5] [9].
Table 1: Representative One-Pot Syntheses of Pyrrolo[3,4-c]pyridinones
Starting Material | Amine | Conditions | Product Yield | Ref |
---|---|---|---|---|
4-Methoxy-6-methylpyrrolopyridinedione | 2-(4-Methoxyphenyl)ethan-1-amine | EtOH/AcOH, reflux, 4 h | 60% | [2] |
N-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide | Ammonium acetate | EtOH/AcOH, reflux, 4 h | 30-42% | [9] |
4-Ethoxy-6-methylpyrrolopyridinedione | Morpholine | THF, reflux, 10 h | 57% | [5] |
These methodologies offer flexibility for introducing diverse substituents at the N2 position while maintaining the integrity of the imide carbonyl groups, crucial for subsequent biological activity modulation [5] [9].
The Ugi-Zhu reaction, a modified multicomponent reaction (MCR), provides efficient access to structurally complex Mannich base-type derivatives of 1H-pyrrolo[3,4-c]pyridine. This single-step condensation involves three key components: a preformed pyrrolo[3,4-c]pyridinedione bearing an acidic N-H proton (e.g., 4-methoxy-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine), formaldehyde (or other aldehydes), and a secondary amine (typically piperazine derivatives like 4-benzylpiperazine or 4-(2-phenylethyl)piperazine). The reaction proceeds in tetrahydrofuran (THF) at reflux for 10-12 hours, facilitating nucleophilic attack by the amine on the iminium ion generated in situ from the aldehyde and the cyclic imide nitrogen [2].
Table 2: Ugi-Zhu Derived Mannich Base-Type Pyrrolopyridinones
Imide Component | Amine Component | Product Structure | Yield Range |
---|---|---|---|
4-Methoxy-6-methylpyrrolopyridinedione | 4-Benzylpiperazine | N-(Benzylpiperazinylmethyl)-4-methoxy-6-methyl derivative | 65-75% |
4-Ethoxy-6-methylpyrrolopyridinedione | 4-(2-Phenylethyl)piperazine | N-[(2-Phenylethyl)piperazinylmethyl]-4-ethoxy-6-methyl derivative | 70-82% |
This method efficiently installs the aminomethyl linker at the N2 position, generating pharmacologically relevant compounds without requiring protecting group strategies. The resultant Mannich bases exhibit enhanced water solubility and are pivotal intermediates for compounds demonstrating potent analgesic activity in preclinical models [2].
Constructing the fused bicyclic system requires precise cyclization strategies. Two predominant methodologies exist:
Table 3: Cyclization Methods for Pyrrolo[3,4-c]pyridine Core
Cyclization Type | Key Reagent/Condition | Intermediate | Product Yield | Ref |
---|---|---|---|---|
Acid-Catalyzed Lactamization | AcOH/HCl (1:1 v/v), reflux, 1h | Enaminone (e.g., 7a from Table 1) | Up to 82% | [9] |
Reductive Cyclization | Iron powder, AcOH, 80-100°C | 2-Bromo-5-methyl-4-nitropyridine 1-oxide | 60-75% (for 15) | [4] |
Intramolecular Amidation | SnCl₂–SiO₂ (nanoparticles), solvent-free | N-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides | 70-85% | [9] |
Selecting the optimal cyclization strategy depends on the precursor's substitution pattern and the desired regiochemistry of the final product [2] [4] [9].
Functionalization at the pyrrolic nitrogen (N2) is primarily achieved through alkylation or acylation reactions, significantly influencing the compound's physicochemical and biological properties.
Suzuki-Miyaura cross-coupling is indispensable for introducing diverse aryl and heteroaryl substituents onto the pyrrolo[3,4-c]pyridine scaffold, particularly at the pyridine ring's periphery (e.g., C4, C6, or C7 positions). This palladium-catalyzed reaction relies on halogenated precursors (typically bromo or iodo derivatives) and arylboronic acids. A representative synthesis involves:
This method enables the installation of electron-donating, electron-withdrawing, and extended π-system substituents, dramatically altering electronic properties and biological activity profiles. Notably, derivative 10t (bearing an indolyl group) exhibited exceptional antiproliferative activity (IC₅₀ = 0.12–0.21 µM against cancer cell lines), attributed to enhanced tubulin binding affinity facilitated by the indole moiety [4] [10].
Table 4: Suzuki Cross-Coupling Applications on Pyrrolopyridine Scaffolds
Halogenated Precursor | Arylboronic Acid | Catalyst System | Product (Example) | Yield | Biological Significance |
---|---|---|---|---|---|
6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 1H-Indol-5-ylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Antitumor agent 10t | 75-85% | IC₅₀ 0.12 µM (HeLa) |
6-Bromo-1H-pyrrolo[3,2-c]pyridine | 4-(Pyridin-3-yl)phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Kinase inhibitor core | 60-70% | Enhanced kinase selectivity |
4-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one | 3-Carboxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Potential AR inhibitor | 55-65% | Improved water solubility |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: